1-(8-Methylquinoxalin-5-yl)ethan-1-one is a nitrogen-containing heterocyclic compound characterized by its molecular formula and a molecular weight of 186.20 g/mol. This compound features a quinoxaline structure, which is known for its diverse biological activities and applications in medicinal chemistry. The compound is primarily synthesized through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, typically under acidic or basic conditions, often utilizing catalysts to enhance yield and reaction efficiency .
1-(8-Methylquinoxalin-5-yl)ethan-1-one falls under the classification of heterocyclic compounds, specifically within the quinoxaline derivatives. Quinoxalines are recognized for their pharmacological significance, including antimicrobial, anticancer, and anti-inflammatory properties. The compound is sourced from various chemical suppliers and is utilized in research settings for its potential therapeutic applications .
The synthesis of 1-(8-Methylquinoxalin-5-yl)ethan-1-one can be approached through several methods:
In typical laboratory settings, the reaction conditions include:
The molecular structure of 1-(8-Methylquinoxalin-5-yl)ethan-1-one features a quinoxaline ring fused with an ethanone group. The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 186.21 g/mol |
IUPAC Name | 1-(8-methylquinoxalin-5-yl)ethanone |
InChI | InChI=1S/C11H10N2O/c1-7... |
InChI Key | WGRGVBUVEUFSID-UHFFFAOYSA-N |
Canonical SMILES | CC1=C2C(=C(C=C1)C(=O)C)N=CC=N2 |
This structure showcases the unique arrangement of atoms that contribute to its chemical properties .
1-(8-Methylquinoxalin-5-yl)ethan-1-one can participate in several types of chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions:
The mechanism of action for 1-(8-Methylquinoxalin-5-yl)ethan-1-one involves its interaction with biological targets such as enzymes and receptors. It may modulate specific signaling pathways, leading to observed pharmacological effects like antimicrobial activity or anticancer properties. The precise interactions depend on the structural features of the compound and the nature of the target molecules .
The physical properties of 1-(8-Methylquinoxalin-5-yl)ethan-1-one include:
Chemical properties relevant to this compound include:
1-(8-Methylquinoxalin-5-yl)ethan-1-one has several notable applications in scientific research:
CAS No.: 2226-71-3
CAS No.: 24622-61-5
CAS No.: 172787-73-4
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 3233-56-5